

# 3-Ethyl-2,3,4-trimethylpentane IUPAC nomenclature

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3-Ethyl-2,3,4-trimethylpentane*

Cat. No.: *B12643645*

[Get Quote](#)

## Introduction to IUPAC Nomenclature for Alkanes

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming organic compounds to ensure that every distinct compound has a unique and unambiguous name. For alkanes, the nomenclature is based on identifying the longest continuous carbon chain as the parent structure, and then naming and locating any substituent groups attached to this chain.<sup>[1]</sup> The process involves a hierarchical set of rules that address chain selection, numbering, and substituent naming. This guide provides a detailed analysis of the IUPAC name "**3-Ethyl-2,3,4-trimethylpentane**," demonstrating the rigorous application of these rules to a complex branched alkane.

## Analysis of the Proposed Structure: 3-Ethyl-2,3,4-trimethylpentane

To verify the correctness of the name, we must first deconstruct it to draw the corresponding chemical structure.

- Parent Chain: The root name "pentane" indicates a five-carbon parent chain.
- Substituents: The prefixes indicate the following groups attached to the pentane chain:
  - One ethyl group (-CH<sub>2</sub>CH<sub>3</sub>) at carbon position 3.
  - Three methyl groups (-CH<sub>3</sub>) at carbon positions 2, 3, and 4.

Based on this information, the two-dimensional structure is drawn as follows:

Figure 1: Chemical structure corresponding to **3-Ethyl-2,3,4-trimethylpentane**.

## Systematic Application of IUPAC Nomenclature Rules

The following sections detail the step-by-step process of applying IUPAC rules to the structure shown in Figure 1 to derive its correct systematic name.

### Rule 1: Identification of the Parent Carbon Chain

The first and most critical step is to identify the longest continuous chain of carbon atoms.[\[1\]](#)[\[2\]](#) In complex molecules, this may not be the most obvious horizontal chain.

- **Horizontal Chain:** The horizontal chain consists of 5 carbon atoms.
- **Alternative Chains:** We must trace all possible continuous paths. For instance, a path starting from the ethyl group's terminal carbon through to the end of the pentane chain is also 5 carbons long ( $\text{CH}_3\text{-CH}_2\text{-C}_3\text{-C}_4\text{-C}_5$ ).

In this structure, multiple paths result in a maximum chain length of five carbons. According to IUPAC rules, if two or more chains have the same maximum length, the chain with the greatest number of substituents is chosen as the parent chain.

- **Path A (Horizontal Chain):** This choice results in a pentane parent chain with four substituents: a methyl group at C2, an ethyl and a methyl group at C3, and a methyl group at C4.
- **Path B (Through the Ethyl Group):** Choosing the chain that includes the ethyl group (e.g.,  $\text{C}_1\text{-C}_2\text{-C}_3\text{-CH}_2\text{(ethyl)}\text{-CH}_3\text{(ethyl)}$ ) results in a pentane parent chain with three substituents: a methyl group at C2, a methyl group at C3, and an isopropyl group at C3.

Since Path A yields a greater number of substituents (4 vs. 3), the five-carbon horizontal chain is correctly chosen as the parent chain. The parent alkane is pentane.

### Rule 2: Numbering the Parent Chain

The parent chain must be numbered to assign the lowest possible locants (positions) to the substituents.<sup>[1]</sup> Numbering should start from the end that is nearest to a substituent.

- Numbering Left-to-Right: Substituents are located at positions 2, 3, 3, and 4.
- Numbering Right-to-Left: Substituents are located at positions 2, 3, 3, and 4.

Both numbering directions produce the identical set of locants {2, 3, 3, 4}. In case of such a tie, the tie is broken by applying alphabetical order to the substituent names. The numbering is chosen that gives the lower number to the group cited first in the name.<sup>[3]</sup> The substituents are "ethyl" and "methyl." Since "ethyl" comes before "methyl" alphabetically, we check its position. In both numbering schemes, the ethyl group is on carbon 3. As there is no difference, the name remains unambiguous.

## Rule 3: Naming and Ordering the Substituents

The substituents attached to the parent chain are identified and named.

- At position 2: one methyl group.
- At position 3: one ethyl group and one methyl group.
- At position 4: one methyl group.

This gives a total of one ethyl group and three methyl groups. When multiple identical substituents are present, prefixes such as "di-", "tri-", or "tetra-" are used.<sup>[4]</sup> Therefore, the three methyl groups are collectively named trimethyl.

The final name is assembled by listing the substituents in alphabetical order. Note that prefixes like "di-", "tri-", etc., are ignored for alphabetization purposes.<sup>[1]</sup>

- Ethyl
- Trimethyl

## Conclusion: The Correct IUPAC Name

By systematically applying the IUPAC rules, the final name is constructed as follows:

## 3-Ethyl-2,3,4-trimethylpentane

The analysis confirms that the provided name is indeed the correct and unambiguous IUPAC name for the molecule. The selection of "pentane" as the parent chain is justified by the rule prioritizing the chain with the most substituents when lengths are equal. The numbering and alphabetical ordering are also consistent with IUPAC conventions. The name is also confirmed by major chemical databases such as PubChem and the National Institute of Standards and Technology (NIST).[\[5\]](#)[\[6\]](#)

## Data Summary

The key nomenclature data is summarized in the table below.

| Parameter                         | Description   |
|-----------------------------------|---|
| Molecular Formula                 | C <sub>10</sub> H <sub>22</sub> <a href="#">[5]</a> <a href="#">[6]</a> |
| Parent Chain                      | Pentane   |
| Number of Carbons in Parent Chain | 5   |
| Substituents                      | Ethyl (x1), Methyl (x3)   |
| Locants of Substituents           | 2-(methyl), 3-(ethyl), 3-(methyl), 4-(methyl)                           |
| Final IUPAC Name                  | 3-Ethyl-2,3,4-trimethylpentane  |
| CAS Registry Number               | 52897-19-5 <a href="#">[5]</a>  |

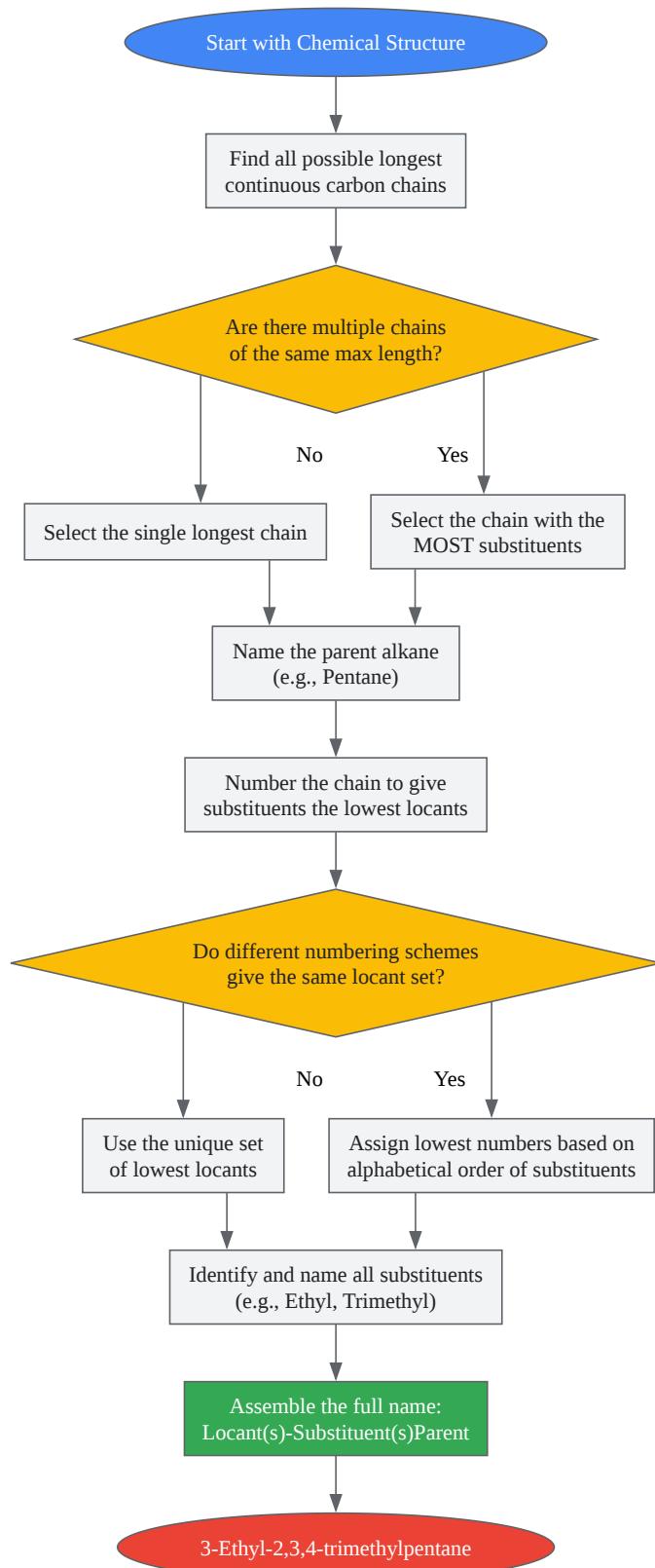
## Experimental Protocols

This document serves as a technical guide to the nomenclature of a specific chemical compound. Detailed experimental protocols for the synthesis, purification, or analysis of **3-Ethyl-2,3,4-trimethylpentane** are beyond the scope of this guide. Researchers seeking such information should consult chemical synthesis databases and scientific literature, using the compound's name and its CAS Registry Number (52897-19-5) as primary identifiers.

## Visualizations

### Logical Workflow for IUPAC Naming

The following diagram illustrates the decision-making process for naming the compound.



[Click to download full resolution via product page](#)

Caption: Logical workflow for determining the IUPAC name of the target molecule.

## Structural Diagram with Numbering and Substituents

The following diagram provides a clear, numbered representation of the final named structure.

Caption: Numbered parent chain and identified substituents for the molecule.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkane Nomenclature: Naming [sites.science.oregonstate.edu]
- 3. youtube.com [youtube.com]
- 4. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Pentane, 3-ethyl-2,3,4-trimethyl- [webbook.nist.gov]
- 6. 3-Ethyl-2,3,4-trimethylpentane | C10H22 | CID 521433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Ethyl-2,3,4-trimethylpentane IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12643645#3-ethyl-2-3-4-trimethylpentane-iupac-nomenclature>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)